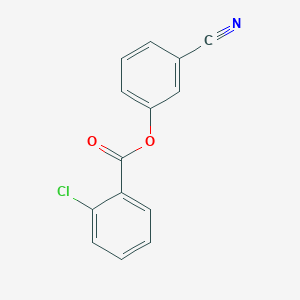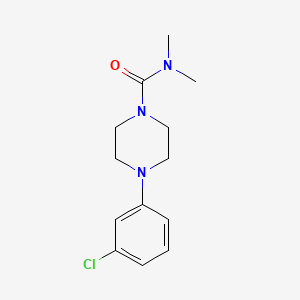
(3-Cyanophenyl) 2-chlorobenzoate
Overview
Description
(3-Cyanophenyl) 2-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It consists of a cyanophenyl group attached to a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl) 2-chlorobenzoate can be achieved through several methods. One common approach involves the esterification of 3-cyanophenol with 2-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Cyanophenyl) 2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoate moiety can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyanophenol and 2-chlorobenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Phenolic derivatives.
Hydrolysis: 3-cyanophenol and 2-chlorobenzoic acid.
Reduction: 3-aminophenyl 2-chlorobenzoate.
Scientific Research Applications
(3-Cyanophenyl) 2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Environmental Chemistry: It is studied for its role in the degradation of pollutants and its potential use in environmental remediation.
Mechanism of Action
The mechanism of action of (3-Cyanophenyl) 2-chlorobenzoate involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The cyano group can participate in reduction reactions, where it is converted to an amine, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
3-cyanophenyl benzoate: Lacks the chlorine atom in the benzoate moiety.
2-chlorophenyl 2-chlorobenzoate: Contains a chlorine atom on both the phenyl and benzoate moieties.
3-aminophenyl 2-chlorobenzoate: The cyano group is replaced by an amine group.
Uniqueness
(3-Cyanophenyl) 2-chlorobenzoate is unique due to the presence of both a cyano group and a chlorine atom, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(3-cyanophenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXXELYRUUMDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4193616.png)
![4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4193618.png)
![ethyl 5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B4193622.png)

![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)

![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)

![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)
![12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4193678.png)
![1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide](/img/structure/B4193686.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
